molecular formula C19H22N2O6 B2523597 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide CAS No. 2034606-22-7

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide

Cat. No. B2523597
CAS RN: 2034606-22-7
M. Wt: 374.393
InChI Key: JYPKMFXUZVPTDT-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also contains a 2,5-dimethylfuran moiety, which is a type of aromatic heterocycle . The two moieties are linked by an oxalamide group, which is a type of amide.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic moieties and the amide group. For example, the amide group might be susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the heterocyclic moieties and the amide group. For example, the compound might have significant dipole moments due to the polar amide group .

Future Directions

Future research on the compound could involve studying its synthesis, properties, reactivity, and potential biological activities. This could include developing more efficient synthesis methods, studying the compound’s behavior in various chemical reactions, and testing the compound for potential biological activities .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-11-9-14(12(2)27-11)15(22)5-6-20-18(23)19(24)21-13-3-4-16-17(10-13)26-8-7-25-16/h3-4,9-10,15,22H,5-8H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPKMFXUZVPTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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